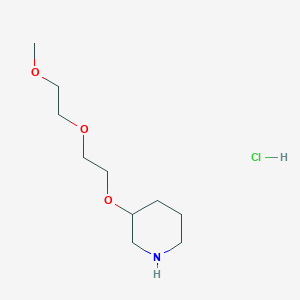

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-piperidinone derivatives, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride, remains challenging. A recent study developed an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The linear formula of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride is C11H24ClNO2 . The Inchi Code is 1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H .Applications De Recherche Scientifique

Drug Synthesis and Design

Piperidine derivatives, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride, are pivotal in the pharmaceutical industry. They serve as key building blocks in the synthesis of various drugs due to their structural versatility and biological activity . The compound’s ability to act as a linker or a spacer between pharmacophores makes it valuable in the design of new therapeutic agents, particularly in the realm of central nervous system disorders and cardiovascular diseases.

Biological Activity Modulation

The structural modification of piperidine derivatives can lead to significant changes in biological activity. By incorporating the 2-(2-Methoxyethoxy)ethyl group, researchers can modulate the lipophilicity and polarity of the molecule, potentially enhancing its interaction with biological targets . This alteration can be exploited to improve the efficacy and selectivity of drugs, especially in targeting specific receptors or enzymes.

Pharmacokinetics Optimization

The pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for its success. The methoxyethoxy groups in this compound can influence these properties, potentially improving the drug’s bioavailability and half-life. Researchers can utilize this compound to optimize the pharmacokinetic profile of new drugs, ensuring they reach the intended site of action in the body effectively .

Alkaloid Synthesis

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. Piperidine derivatives are often used in the synthesis of complex alkaloids due to their six-membered ring structure, which is a common motif in many alkaloids. The ether hydrochloride can serve as a synthetic intermediate in the construction of alkaloid frameworks, aiding in the discovery of new natural product-like compounds .

Catalyst and Ligand Development

In the field of catalysis, piperidine derivatives can act as ligands or catalysts themselves. The unique electronic and steric properties of the compound can be harnessed to facilitate various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances required in certain pharmaceutical applications .

Material Science Applications

The ether and piperidine functionalities of the compound provide opportunities for its use in material science. It can be incorporated into polymers or used as a precursor for the synthesis of novel materials with specific properties, such as enhanced flexibility, conductivity, or biocompatibility .

Chemical Biology Probes

In chemical biology, probes are used to study biological systems. The compound can be functionalized to create probes that can bind to specific proteins or DNA sequences, allowing researchers to investigate the roles of these biomolecules in various biological processes .

Environmental Chemistry

Piperidine derivatives can also play a role in environmental chemistry. They can be used to synthesize compounds that act as sensors or neutralizers for pollutants, contributing to the development of methods for pollution control and environmental remediation .

Propriétés

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYBJPKDDIWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)

![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)

![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)

![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)

![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)

![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)

![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)

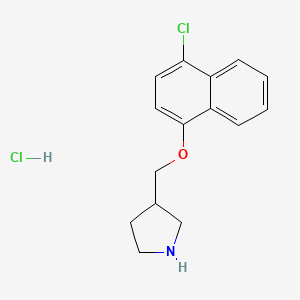

![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)

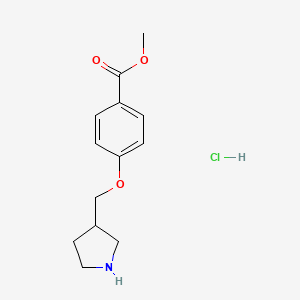

![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)

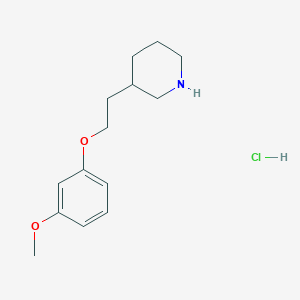

![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)